

Application Notes and Protocols for (R,S)-BisPh-mebBox in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (R,S)-BisPh-mebBox

Cat. No.: B13392943

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A Novel Chiral Ligand for Asymmetric Transformations

(R,S)-BisPh-mebBox is emerging as a promising chiral ligand for a variety of asymmetric transformations crucial in pharmaceutical synthesis. Its unique structural features, combining a rigid backbone with tunable electronic properties, enable high enantioselectivity in several key reaction classes. These application notes provide an overview of its utility, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The core structure of **(R,S)-BisPh-mebBox**, a C₂-symmetric bis(oxazoline) ligand, provides a well-defined chiral environment for metal catalysts. This steric and electronic influence is critical for achieving high levels of asymmetric induction in the synthesis of chiral molecules, which form the basis of many modern pharmaceuticals.

Key Applications in Pharmaceutical Synthesis

The primary applications of the **(R,S)-BisPh-mebBox** ligand are centered around metal-catalyzed asymmetric reactions that are fundamental to the construction of chiral drug intermediates and active pharmaceutical ingredients (APIs).

1. **Asymmetric Aldol Reactions:** The synthesis of chiral β -hydroxy carbonyl compounds, prevalent motifs in numerous drug classes, can be efficiently achieved using **(R,S)-BisPh-mebBox** in copper-catalyzed aldol additions.

2. Enantioselective [2+2+2] Carbocyclizations: This ligand has demonstrated utility in rhodium-catalyzed intermolecular carbocyclization reactions, enabling the construction of complex chiral carbocyclic frameworks found in various natural products and medicinal agents.

3. Asymmetric Hydrogenation: In combination with rhodium, **(R,S)-BisPh-mebBox** has been successfully employed in the asymmetric hydrogenation of challenging substrates like alkyl cyclic tetrasubstituted enamides, leading to the efficient synthesis of chiral amines.

A summary of the performance of **(R,S)-BisPh-mebBox** in these key reactions is presented below.

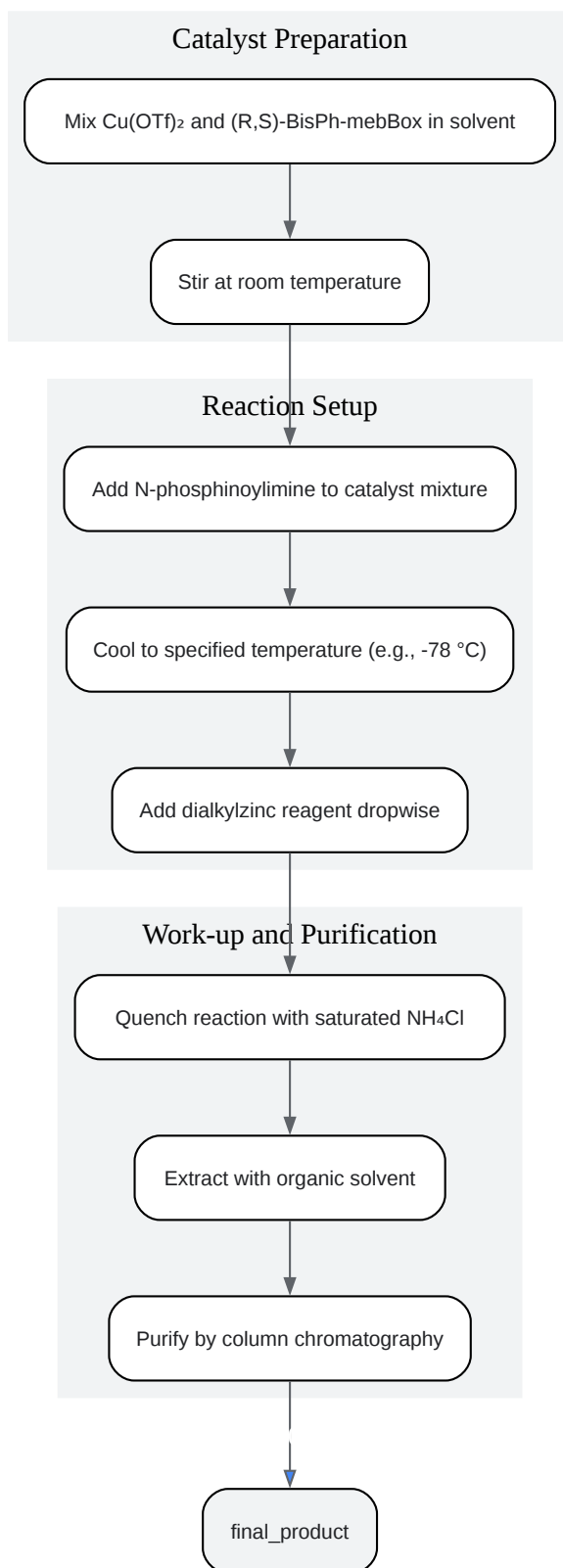
Reaction Type	Catalyst Precursor	Substrate Example	Product Type	Yield (%)	Enantiomeric Excess (ee %)
Asymmetric Aldol Addition	Cu(OTf) ₂	Prochiral N-phosphinoyl amines	α-Chiral amines	High	High
[2+2+2] Carbocyclization	[RhCl(COD)] ₂	1,6-Enynes and methyl arylpropiolates	Bicyclohexadienes	Excellent	Excellent
Asymmetric Hydrogenation	Rh(I) complex	Alkyl cyclic tetrasubstituted enamides	Chiral cis-2-alkyl substituted amines	High	Excellent

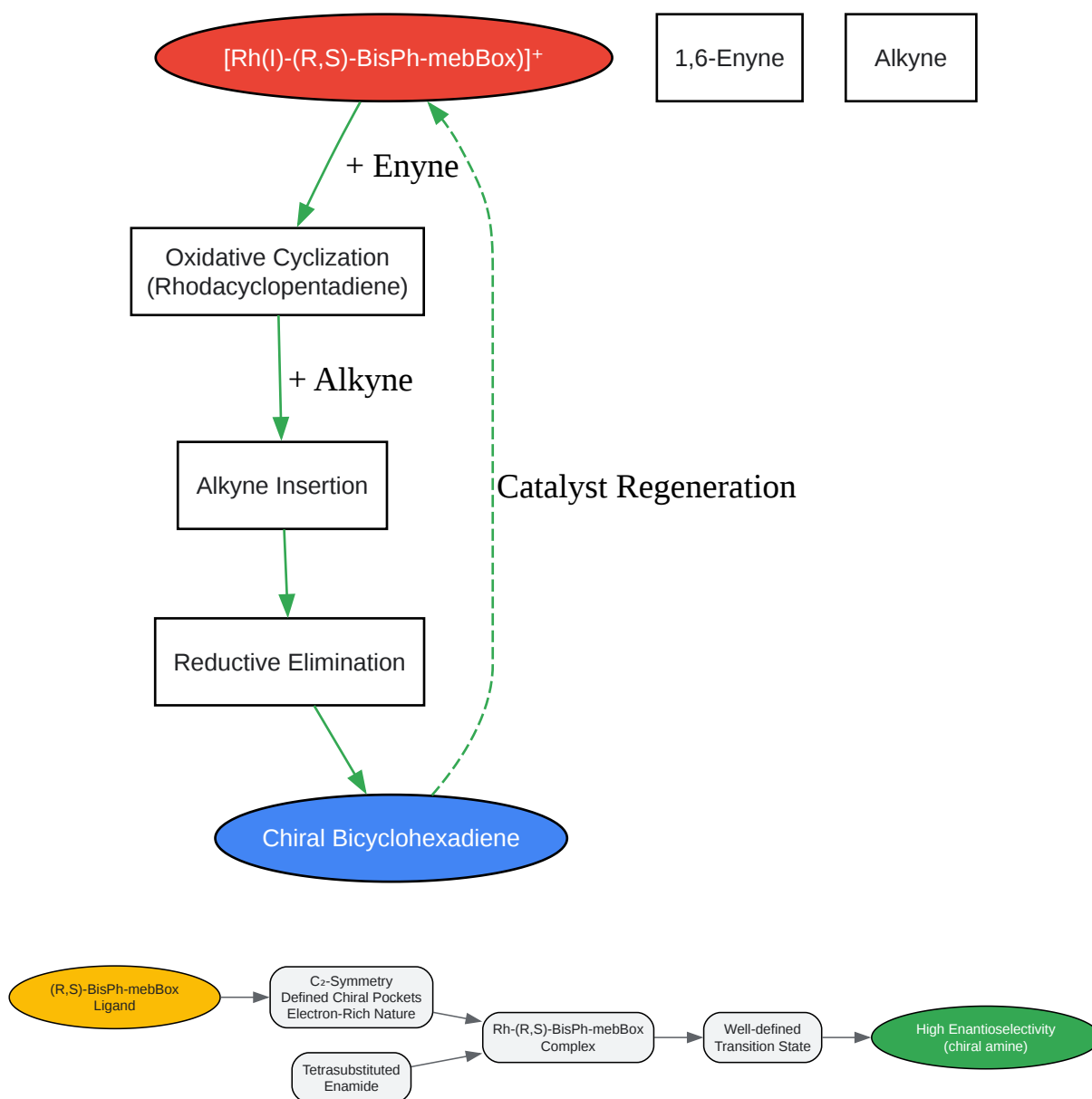
Experimental Protocols

Protocol 1: Copper-Catalyzed Asymmetric Aldol Addition

This protocol describes the general procedure for the enantioselective addition of nucleophiles to prochiral imines, a key step in the synthesis of chiral amines.

Diagram of the Experimental Workflow:





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